Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid
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Overview
Description
Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid is a member of the perfluoroether carboxylic acids (PFECAs), a class of chemicals known for their hydrophobicity, lipophobicity, and thermal stability . These compounds are part of the broader family of per- and polyfluoroalkyl substances (PFASs), which have been widely used in various industrial and consumer products since the 1950s . the bioaccumulation and toxicity of PFASs in wildlife and humans have led to the development of next-generation PFASs, such as this compound, to replace conventional PFASs .
Preparation Methods
The synthesis of perfluoro-3,5,7,9,11-pentaoxadodecanoic acid typically involves the reaction of perfluoroalkyl iodides with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the ether linkage . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of perfluoroalkyl carboxylic acids, while reduction can yield perfluoroalkyl alcohols .
Scientific Research Applications
Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a surfactant and emulsifier due to its unique hydrophobic and lipophobic properties . In biology and medicine, it has been studied for its potential effects on cellular stress signals and metabolic profiles . Industrially, it is used in the production of high-performance materials, such as fluoropolymers and coatings .
Mechanism of Action
The mechanism of action of perfluoro-3,5,7,9,11-pentaoxadodecanoic acid involves its interaction with specific molecular targets and pathways . It acts as an agonist of the peroxisome proliferator-activated receptor (PPAR) in vitro and modulates PPAR-dependent gene expression in the liver . Additionally, it has an inhibitory effect on the glucocorticoid receptor (GR), which may contribute to the suppression of stress signals . These interactions result in changes in hepatic metabolic profiles, including decreased fatty acids and amino acids and increased β-oxidation .
Comparison with Similar Compounds
Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid is similar to other perfluoroether carboxylic acids, such as perfluoro-3,5,7-trioxaoctanoic acid and perfluoro-3,5,7,9-tetraoxadecanoic acid . it is unique in its longer chain length and higher number of ether linkages, which contribute to its distinct chemical and physical properties . These properties make it particularly suitable for applications requiring high thermal stability and resistance to chemical degradation .
Properties
CAS No. |
39492-91-6 |
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Molecular Formula |
CF3(OCF2)5COOH C7HF13O7 |
Molecular Weight |
444.06 g/mol |
IUPAC Name |
2-[[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7HF13O7/c8-2(9,1(21)22)23-4(13,14)25-6(17,18)27-7(19,20)26-5(15,16)24-3(10,11)12/h(H,21,22) |
InChI Key |
FVHYBZSZYQKTPP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(OC(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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